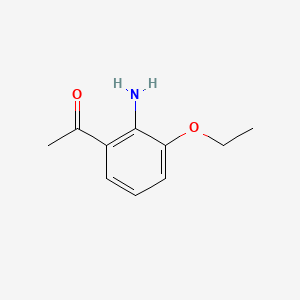

![molecular formula C50H71N13O11S2 B561571 d[Cha4]AVP CAS No. 500170-27-4](/img/structure/B561571.png)

d[Cha4]AVP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“d[Cha4]AVP” is a selective and potent human vasopressin V1B receptor agonist . It has a Ki value of 1.2 nM, indicating its high affinity for the V1B receptor . This compound stimulates the secretion of corticosterone and ACTH but shows negligible vasopressor activity in vivo .

Synthesis Analysis

“d[Cha4]AVP” is a synthetic analogue of AVP . It was developed as part of a program aimed at designing selective agonists for the human V1b receptor . The synthesis involved modifications at position 4 of [deamino-Cys1]arginine vasopressin (dAVP) .Molecular Structure Analysis

The molecular formula of “d[Cha4]AVP” is C50H71N13O11S2 . Its molecular weight is 1094.31 . The chemical name is Glycinamide, N-(3-mercapto-1-oxopropyl)-L-tyrosyl-L-phenylalanyl-3-cyclohexyl-L-alanyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1→5)-disulfide .Physical And Chemical Properties Analysis

“d[Cha4]AVP” is a solid substance . It is soluble in water at a concentration of 90 mg/mL . It should be stored at -20°C in a dry, sealed environment .科学的研究の応用

High Affinity and Selectivity for VP V1b Receptors : d[Cha4]AVP exhibits nanomolar affinity for V1b receptors across various mammalian species and shows high selectivity over V1a, V2, and oxytocin receptors (Derick et al., 2002).

Agonist Properties : It functions as an agonist, stimulating ACTH and catecholamine secretion in rat anterior pituitary and bovine chromaffin cells, respectively. It also influences ACTH and corticosterone secretion in vivo in rats (Derick et al., 2002).

Design of Selective Agonists : d[Cha4]AVP served as a lead compound for the development of more selective agonists for the rat V1b receptor, contributing significantly to understanding the role of this receptor in physiological processes (Peña et al., 2007).

Binding and Functional Properties : Further investigation into the binding affinities and functional properties at human vasopressin and oxytocin receptors has revealed significant insights into the selectivity and potency of d[Cha4]AVP and related compounds (Griffante et al., 2005).

作用機序

特性

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYCVZNKBXGNEK-ZTYVOHGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1094.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

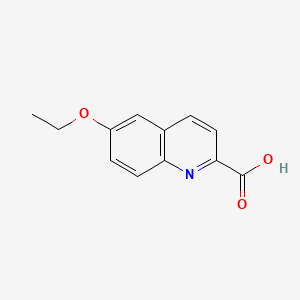

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

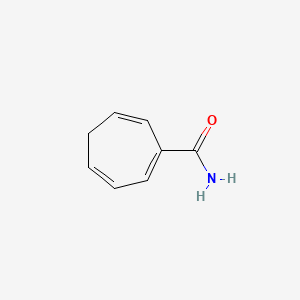

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)